molecular formula C13H15N3O5 B14511737 6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione CAS No. 62616-10-8

6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione

Cat. No.: B14511737
CAS No.: 62616-10-8
M. Wt: 293.27 g/mol
InChI Key: UNHAZXDBVZKHON-UHFFFAOYSA-N
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Description

6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione is a compound that features a 3,4,5-trimethoxyphenyl group attached to a triazine ringThe 3,4,5-trimethoxyphenyl group is known for its presence in several biologically active molecules, which contributes to the compound’s potential bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with a triazine derivative under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Properties

CAS No.

62616-10-8

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C13H15N3O5/c1-19-9-5-7(6-10(20-2)11(9)21-3)4-8-12(17)14-13(18)16-15-8/h5-6H,4H2,1-3H3,(H2,14,16,17,18)

InChI Key

UNHAZXDBVZKHON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=NNC(=O)NC2=O

Origin of Product

United States

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